

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromophenethylamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-Bromophenethylamine*

Cat. No.: *B104595*

[Get Quote](#)

Introduction

2-Bromophenethylamine (CAS No. 65185-58-2) is a substituted phenethylamine that serves as a critical building block in the synthesis of various pharmacologically active molecules and research chemicals.^{[1][2][3][4]} Its structural features, a phenyl ring substituted with a bromine atom at the ortho position and an ethylamine side chain, impart specific physicochemical characteristics that are crucial for its reactivity, bioavailability, and analytical identification. This guide provides an in-depth exploration of these properties, offering both established data and detailed experimental protocols for their determination. The methodologies are presented from the perspective of a seasoned researcher, emphasizing the rationale behind procedural choices to ensure data integrity and reproducibility.

Chemical Identity and Core Physical Properties

A foundational understanding of a compound begins with its unambiguous identification and basic physical constants. These data are fundamental for everything from reaction stoichiometry to safety considerations.

Identifiers and Molecular Structure

- IUPAC Name: 2-(2-bromophenyl)ethanamine^[5]
- CAS Number: 65185-58-2^{[1][3][4]}

- Molecular Formula: C₈H₁₀BrN[\[5\]](#)
- Molecular Weight: 200.08 g/mol [\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Chemical Structure:
 - SMILES: NCCc1ccccc1Br[\[1\]](#)[\[3\]](#)[\[4\]](#)
 - InChI: 1S/C8H10BrN/c9-8-4-2-1-3-7(8)5-6-10/h1-4H,5-6,10H2[\[1\]](#)[\[3\]](#)[\[4\]](#)

Tabulated Physical Properties

The following table summarizes the key physical properties of **2-Bromophenethylamine**. These values are critical for handling, storage, and purification procedures.

Property	Value	Source(s)
Appearance	Colorless to yellow liquid. May darken upon storage.	[1] [4]
Boiling Point	253 °C (lit.)	[1] [3] [4]
Density	1.396 g/mL at 25 °C (lit.)	[1] [3] [4]
Refractive Index (n _{20/D})	1.5770 (lit.)	[1] [3] [4]

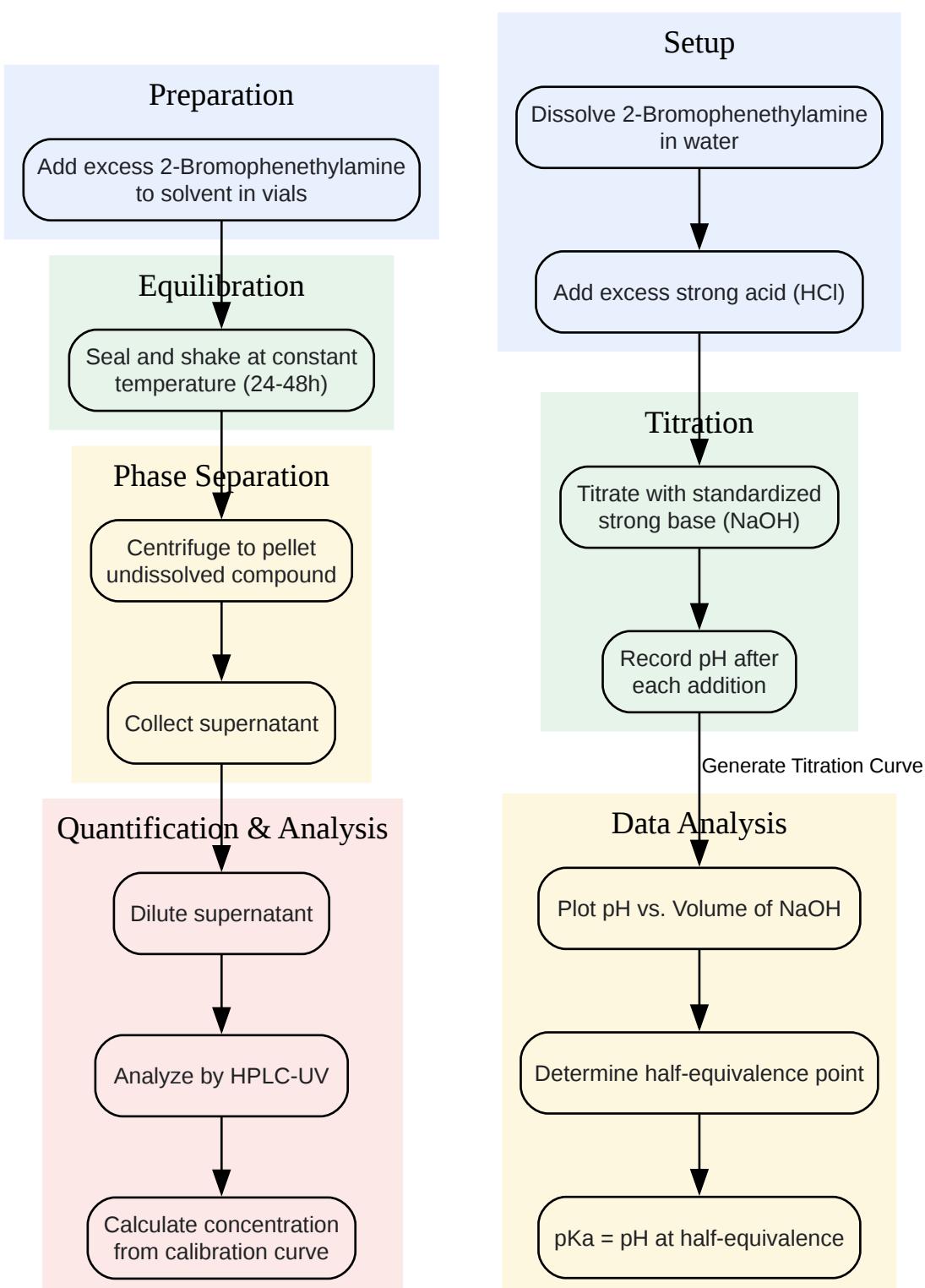
Solubility Profile: A Key Determinant of Application

The solubility of **2-Bromophenethylamine** in various solvents is a critical parameter for its use in synthesis, formulation, and analytical sample preparation. As a primary amine, its solubility is expected to be pH-dependent.

Theoretical Considerations

The presence of the polar amine group suggests potential solubility in protic solvents, while the brominated phenyl ring contributes to its lipophilicity, allowing for solubility in nonpolar organic solvents. In aqueous media, the amine group can be protonated at acidic pH, forming an ammonium salt which is significantly more water-soluble.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)


This protocol outlines the gold-standard shake-flask method for determining the thermodynamic solubility of **2-Bromophenethylamine**.

Rationale: The shake-flask method is chosen for its ability to determine the true equilibrium solubility, providing a thermodynamically stable value. This is crucial for applications where long-term stability in solution is required.

Methodology:

- **Preparation:** Add an excess amount of **2-Bromophenethylamine** to several vials containing a precise volume of the test solvent (e.g., water, ethanol, DMSO). The presence of undissolved compound at the end of the experiment is essential.
- **Equilibration:** Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
- **Phase Separation:** Centrifuge the vials at high speed to pellet the undissolved compound.
- **Quantification:** Carefully remove an aliquot of the supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of a pre-established calibration curve.
- **Analysis:** Analyze the diluted sample using a validated HPLC-UV method. The concentration is determined by comparing the peak area to the calibration curve.

Below is a workflow diagram for this process.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. books.rsc.org [books.rsc.org]
- 2. scribd.com [scribd.com]
- 3. 2-ブロモフェネチルアミン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-ブロモフェネチルアミン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-Bromophenethylamine | C8H10BrN | CID 2734091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 2-Bromophenethylamine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b104595#physicochemical-properties-of-2-bromophenethylamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com